![molecular formula C23H25N5O2 B2833073 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226448-60-7](/img/structure/B2833073.png)
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide” is a chemical compound with the molecular formula C26H31N5O2 . Its CAS number is 1226433-58-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Wissenschaftliche Forschungsanwendungen
Structure-Activity Studies
Research has demonstrated that modifications to the core structure of pyrimidine derivatives, such as 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, can significantly impact their biological activities. For instance, in a study by Altenbach et al. (2008), systematic modifications of the pyrimidine moiety in similar compounds revealed notable changes in potency and anti-inflammatory properties in animal models, suggesting the potential of these compounds in therapeutic applications (Altenbach et al., 2008).
Anticancer and Anti-Inflammatory Properties
Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their efficacy as anticancer and anti-5-lipoxygenase agents. This indicates the potential of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Potential in Treating Hypertension
Salimbeni et al. (1995) explored pyrimidinones as angiotensin II receptor antagonists, suggesting their application in treating hypertension. These compounds showed marked antihypertensive activity, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Salimbeni et al., 1995).
Anti-Tumor Drug Development
Liu et al. (2011) developed 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on dasatinib's structure, a well-known anti-tumor drug. This research contributes to the understanding of pyrimidine derivatives' roles in developing new anti-tumor medications (Liu et al., 2011).
Histamine Receptor Ligands
Sadek et al. (2014) synthesized compounds containing derivatives of aminopyrimidine for their binding affinity to histamine receptors. This illustrates the potential application of pyrimidine derivatives in developing drugs targeting histamine receptors, which are crucial in various physiological and pathological processes (Sadek et al., 2014).
Antiasthma Agents
A study by Medwid et al. (1990) found that pyrimidine derivatives like triazolo[1,5-c]pyrimidines could act as mediator release inhibitors, suggesting their use as potential antiasthma agents (Medwid et al., 1990).
Cognitive Impairment Treatment
Li et al. (2016) discovered that pyrazolo[3,4-d]pyrimidinones, a class of polycyclic compounds, are potent inhibitors of phosphodiesterase 1, showing promise in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This leads to an increase in the level of ACh, enhancing cognition functions . The compound’s selective inhibition of AChE over BuChE suggests that it may have a more specific effect on this pathway .
Result of Action
The inhibition of AChE by the compound results in an increased level of ACh, which can enhance cognitive functions . This makes the compound a potential therapeutic agent for the treatment of AD .
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMACUELXIMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.